2-Benzylpiperidine

Monoamine Transporters Dopamine Transporter Stimulant Pharmacology

2-Benzylpiperidine is a critical synthetic intermediate and a selective norepinephrine transporter (NET) probe. It is ≈20-fold less potent than methylphenidate, exhibits pronounced NET selectivity (minimal DAT impact), and serves as a chiral building block for CNS-targeted drug discovery. Suitable for alkylation, acylation, and SAR campaigns. Available in racemic and enantiopure forms.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 32838-55-4
Cat. No. B184556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylpiperidine
CAS32838-55-4
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-7,12-13H,4-5,8-10H2
InChIKeyITXCORRITGNIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylpiperidine Procurement: A Foundational Piperidine Scaffold for Specialized Pharmacological Research


2-Benzylpiperidine is an arylpiperidine-class stimulant compound [1] that is structurally similar to clinical stimulants like methylphenidate and desoxypipradrol [2]. Its primary value is not as a therapeutic agent itself but as a versatile synthetic intermediate for manufacturing other drugs and as a core scaffold for developing ligands targeting transporters and receptors [3][4]. Key physicochemical properties include a molecular weight of 175.27 g/mol, a LogP of 3.02, and a predicted boiling point of 267.5 °C .

Why Generic 2-Benzylpiperidine Substitution Fails: Critical Differences in Potency and Transporter Selectivity


Substituting 2-benzylpiperidine with a generic piperidine or a more potent structural analog like methylphenidate will lead to vastly different experimental outcomes. While structurally similar, 2-benzylpiperidine exhibits a unique pharmacological profile characterized by approximately 20-fold lower potency as a monoamine reuptake inhibitor compared to methylphenidate [1][2] and a pronounced selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT) [3][4]. Its primary, and most distinct, utility is as a synthetic intermediate and chiral building block, rather than as a final active pharmaceutical ingredient [5]. Using a different analog without verifying these specific quantitative parameters will invalidate research dependent on its precise transporter interaction profile or its role as a synthetic precursor.

2-Benzylpiperidine: A Quantitative Evidence Guide for Scientific Selection


DAT Affinity: Quantified Low Potency vs. Methylphenidate

2-Benzylpiperidine demonstrates significantly lower potency at the dopamine transporter (DAT) compared to the structurally similar drug methylphenidate. Its affinity (Ki) for the DAT is reported to be 6,360 nM, which is approximately 20-fold weaker than methylphenidate [1]. This large difference in potency is a key differentiator for studies aiming to isolate norepinephrine effects [2].

Monoamine Transporters Dopamine Transporter Stimulant Pharmacology

Transporter Selectivity: NET vs. DAT Binding Preference

2-Benzylpiperidine exhibits a pronounced selectivity for the norepinephrine transporter (NET) over the dopamine transporter (DAT). Its binding affinity for the DAT is approximately 175 times lower than its affinity for the NET [1][2]. This stark contrast in binding preference is a defining characteristic, differentiating it from more balanced reuptake inhibitors like cocaine or methylphenidate [3].

Norepinephrine Transporter Dopamine Transporter Monoamine Reuptake

Functional NET Activity: Norepinephrine Boost Comparable to d-Amphetamine

In functional studies, 2-benzylpiperidine hydrochloride has been shown to boost norepinephrine levels to a similar extent as d-amphetamine, a potent classical stimulant . This functional equipotency in elevating norepinephrine, contrasted with its minimal effect on dopamine , establishes its specific pharmacological signature and validates its utility as a noradrenergic tool compound.

Norepinephrine Functional Assay Stimulant d-Amphetamine

Primary Application: Synthetic Intermediate vs. End-Use Stimulant

The primary and most valuable application of 2-benzylpiperidine is as a synthetic intermediate in the manufacture of other drugs, a role that distinguishes it from its analogs which are often end-use stimulants [1][2]. Its chiral versions, (R)- and (S)-2-benzylpiperidine, are specifically utilized as chiral building blocks in asymmetric synthesis [3]. This contrasts sharply with methylphenidate or desoxypipradrol, which are primarily procured for their direct pharmacological effects.

Synthetic Intermediate Drug Manufacturing Procurement Building Block

Scaffold for Derivative Development: Ligand Design and Optimization

The 2-benzylpiperidine scaffold is widely employed in medicinal chemistry for developing potent and selective ligands. Derivatives have been optimized for dual μ-opioid/sigma-1 receptor activity (e.g., compound 52: MOR Ki = 56.4 nM, σ1R Ki = 11.0 nM) [1] and as dual inhibitors of DAGLα and ABHD6 (e.g., compound DO34) [2]. In both cases, the 2-benzylpiperidine moiety was crucial for conferring activity and selectivity. This demonstrates the scaffold's proven value as a starting point for generating high-affinity probes, a feature less pronounced in simpler piperidine analogs.

Structure-Activity Relationship Medicinal Chemistry Ligand Development Drug Discovery

Functional DAT Inhibition: Quantified Low Potency Range

The functional inhibition (IC50) of the dopamine transporter (DAT) by 2-benzylpiperidine has been reported within a range of 3,780 nM to 8,800 nM [1]. This quantitative range confirms its weak functional effect on DAT and provides a verifiable benchmark against more potent analogs like methylphenidate (IC50 typically < 100 nM). The significant gap in functional potency (at least 37-fold weaker) further solidifies its distinct pharmacological classification.

Dopamine Transporter Functional Assay IC50 Stimulant

Best Research and Industrial Application Scenarios for 2-Benzylpiperidine


As a Synthetic Intermediate in Pharmaceutical Manufacturing

This is the most established and widespread industrial use case. 2-Benzylpiperidine is a key precursor in the multi-step synthesis of various therapeutic agents [1]. Its role as an intermediate, rather than a final active pharmaceutical ingredient (API), is its primary procurement driver. For manufacturers, the availability of the racemic mixture and the chiral (R)- and (S)-enantiomers enables its use in producing both non-stereospecific and enantiomerically pure drug candidates [2]. Researchers and process chemists should prioritize its procurement for this purpose, leveraging its well-defined reactivity as a secondary amine for alkylation, acylation, and other coupling reactions .

As a Noradrenergic Tool Compound in Neuroscience Research

For basic and translational neuroscience research, 2-benzylpiperidine serves as a valuable tool compound for selectively probing the norepinephrine transporter (NET) system. Its demonstrated ability to boost norepinephrine levels to a similar extent as d-amphetamine, while having minimal functional impact on dopamine , allows researchers to dissect the specific contributions of noradrenergic signaling in behavioral and physiological studies . Its low potency at the DAT (IC50 3,780-8,800 nM) provides a clear experimental window for isolating NET-mediated effects, making it a more appropriate choice than balanced reuptake inhibitors for such investigations [3].

As a Privileged Scaffold in Medicinal Chemistry for Lead Optimization

Medicinal chemists should acquire 2-benzylpiperidine as a core scaffold for designing and synthesizing novel ligands with a high probability of target engagement. The scaffold has been successfully optimized into potent dual μ-opioid/sigma-1 receptor ligands (MOR Ki = 56.4 nM, σ1R Ki = 11.0 nM) with robust antinociceptive effects in vivo [4], as well as covalent dual inhibitors of DAGLα and ABHD6 [5]. Its versatile structure allows for modifications at the nitrogen and on the benzyl ring, enabling rapid generation of analogs for structure-activity relationship (SAR) studies across various neurological targets. This proven track record justifies its procurement as a high-value starting material for hit-to-lead and lead optimization campaigns.

As a Chiral Building Block in Asymmetric Synthesis

The availability of pure enantiomers, specifically (R)-2-Benzylpiperidine and (S)-2-Benzylpiperidine, makes this compound a critical chiral building block for asymmetric synthesis [6]. The (S)-enantiomer, in particular, is a common structural motif in potent and selective NMDA receptor antagonists targeting the GluN2B subunit . For research groups and CROs focused on synthesizing enantiomerically pure drug candidates, procuring these specific isomers is essential. Their use ensures the creation of stereochemically defined compounds, which is often a prerequisite for modern drug development and patent applications [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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